Ethylisopropylamiloride (EIPA), also known as 5-(N-Ethyl-N-isopropyl)amiloride, is a synthetic organic compound frequently employed in cellular and physiological research. [] It belongs to the class of amiloride derivatives, known for their ability to modulate ion transport across cellular membranes. [, ] EIPA is primarily recognized for its potent inhibition of the sodium-proton exchanger (NHE), a ubiquitous membrane protein crucial for maintaining intracellular pH and regulating cell volume. [, , , , , , , , ]
EIPA, or 5-(N-Ethyl-N-Isopropyl)amiloride, is a potent inhibitor of sodium-hydrogen exchangers and has been studied extensively for its effects on various ion channels and transport mechanisms. This compound is particularly noted for its ability to inhibit the TRPP3 (transient receptor potential polycystin 3) channel and Na+/Ca2+ exchange in cellular models, making it a valuable tool in pharmacological research.
EIPA is classified as a small molecule inhibitor and is derived from the amiloride family of compounds. It has been utilized in various biological studies due to its specificity towards ion transport mechanisms. EIPA is commonly sourced from chemical suppliers such as MedChemExpress and APExBIO, which provide detailed specifications and applications for laboratory use .
EIPA can be synthesized through several methods, typically involving modifications of the parent compound, amiloride. One common synthetic route includes:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize by-products. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of EIPA.
EIPA has a complex molecular structure characterized by the following features:
The compound exhibits an unusual conformation that allows it to effectively interact with various ion channels, influencing their activity. Structural studies have shown that EIPA binds within the active site of target proteins, blocking ion transport pathways.
EIPA primarily acts by inhibiting sodium-hydrogen exchangers and calcium channels, which leads to alterations in cellular ion homeostasis. Key reactions include:
The inhibition mechanism involves competitive binding at the active sites of these transporters, leading to downstream physiological effects such as changes in intracellular calcium levels. Research has documented EIPA's IC50 values for various channels, indicating its potency as an inhibitor .
EIPA's mechanism of action revolves around its ability to modulate ion transport across cell membranes:
Data from studies indicate that EIPA can effectively reduce ET-1-induced increases in intracellular calcium concentration in cell models .
Relevant data from solubility tests indicate that EIPA maintains its activity across various pH levels but demonstrates optimal efficacy at physiological pH .
EIPA has a wide range of scientific applications:
EIPA (5-(N-ethyl-N-isopropyl)amiloride) is a potent inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane protein responsible for maintaining intracellular pH (pHᵢ) and cell volume. EIPA competes with Na⁺ ions at the ion translocation site of NHE1, disrupting the exchange of extracellular Na⁺ for intracellular H⁺. This inhibition stabilizes NHE1 in a conformationally inactive state, leading to intracellular acidification and subsequent disruption of pH-dependent cellular processes [4] [9]. The IC₅₀ for NHE1 inhibition ranges between 0.1–3.0 μM, demonstrating high potency compared to parental amiloride (IC₅₀ = 10–50 μM) [8].
Selectivity Profiling: Despite its primary action on NHE1, EIPA exhibits differential affinity across NHE isoforms:
This selectivity arises from structural variations in the ion translocation pore across isoforms. EIPA’s hydrophobic ethyl and isopropyl substituents enhance membrane partitioning and access to the NHE1 binding cavity, which accommodates bulky residues more readily than NHE3 [4] [7].
Table 1: Selectivity Profile of EIPA Against NHE Isoforms
NHE Isoform | IC₅₀ (μM) | Tissue/Cellular Localization |
---|---|---|
NHE1 | 0.15 | Ubiquitous (brain, muscle, cancer cells) |
NHE3 | 33 | Kidney, intestine |
NHE2 | >100 | Gastrointestinal epithelium |
Functional Consequences:
Beyond NHE inhibition, EIPA modulates the transient receptor potential polycystic 3 (TRPP3) channel, a Ca²⁺-activated nonselective cation channel implicated in sour taste transduction and neuronal excitability. Electrophysiological studies in Xenopus laevis oocytes reveal EIPA inhibits TRPP3-mediated currents with an IC₅₀ of 10.5 μM [1] [6]. This inhibition is non-competitive with tetrapentylammonium (TPA), suggesting overlapping binding sites for amiloride analogs on TRPP3 [1].
Mechanism of TRPP3 Blockade:
Cross-Reactivity with Off-Targets:
Table 2: EIPA’s Pharmacological Targets and Potencies
Target | IC₅₀ | Primary Mechanism | Physiological Impact |
---|---|---|---|
NHE1 | 0.15 μM | Competitive Na⁺ antagonism | pHᵢ dysregulation, cell cycle arrest |
TRPP3 | 10.5 μM | Gating inhibition | Impaired Ca²⁺ signaling |
Macropinocytosis | 20–50 μM | NHE1-dependent actin disruption | Reduced nutrient uptake in tumors |
ASIC1a | ~50 μM | Pore blockade | Modulation of neuronal acidosis |
EIPA’s bioactivity stems from its pyrazine-carbonylguanidine core, common to amiloride derivatives, augmented by N-ethyl and N-isopropyl substitutions. These modifications confer distinct binding properties:
Key Structural Features:
Binding Site Competition:
SAR Insights:Modifications at the 5-amino position of amiloride:
EIPA faces significant pharmacokinetic barriers that limit its research utility:
Cellular Uptake Mechanisms:
Subcellular Distribution:
Metabolism and Clearance:
Table 3: Pharmacokinetic Parameters of EIPA
Parameter | Value | Experimental System |
---|---|---|
LogP | 1.9 | Calculated |
Solubility (DMSO) | 100 mg/mL (333.6 mM) | In vitro assays |
Plasma Half-Life | <2 hours | Murine model |
Primary Clearance Route | Renal excretion | In vivo pharmacokinetics |
Subcellular Trapping | Acidic endosomes (pH 5.0–6.0) | Fluorescence imaging |
Consequence for Research: Endosomal sequestration explains the disconnect between in vitro IC₅₀ values and cellular efficacies. For instance, 10 μM EIPA fully inhibits NHE1 in isolated membranes, but ≥50 μM is required in intact cells to overcome compartmentalization [8]. Strategies like nanoparticle encapsulation or prodrug derivatization are being explored to improve cytosolic delivery [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7